
2-(Dibutylamino)-1-phenylpropan-1-ol
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Overview
Description
2-(Dibutylamino)-1-phenylpropan-1-ol is an organic compound with a complex structure that includes a phenyl group, a dibutylamino group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-1-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of phenylacetone with dibutylamine in the presence of a reducing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often requires the use of specialized equipment and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone, while reduction could produce various alcohols or amines.
Scientific Research Applications
2-(Dibutylamino)-1-phenylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Dibutylamino)-1-phenylpropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and influencing cellular processes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
1-Phenyl-2-propanol: Shares the phenyl and propanol moieties but lacks the dibutylamino group.
Phenyl-2-nitropropene: Contains a phenyl group and a nitro group, differing significantly in reactivity and applications.
Uniqueness
2-(Dibutylamino)-1-phenylpropan-1-ol is unique due to the presence of the dibutylamino group, which imparts distinct chemical properties and potential applications. This differentiates it from other similar compounds and makes it valuable for specific research and industrial purposes.
Q & A
Q. Basic: What are the optimal conditions for synthesizing 2-(Dibutylamino)-1-phenylpropan-1-ol to maximize yield and purity?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting a phenylpropanol derivative with dibutylamine under catalytic conditions (e.g., using a palladium or nickel catalyst) can yield the target compound. Key parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent: Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate enantiomerically pure forms .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data when assigning stereochemistry?
Answer:
Discrepancies in NMR or IR data due to stereochemical ambiguity can be addressed via:
- X-ray crystallography: Determine absolute configuration using programs like SHELXL or OLEX2 for structure refinement .
- Chiral chromatography: Compare retention times with enantiopure standards (e.g., Chiralpak® columns).
- Computational analysis: Perform DFT calculations (e.g., Gaussian) to predict NMR shifts or optical rotation, aligning with experimental data .
Q. Basic: What analytical techniques are recommended for characterizing purity and structure?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions and amine proton integration .
- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., ESI+ for [M+H]⁺).
- IR spectroscopy: Identify functional groups (e.g., -OH stretch ~3300 cm⁻¹, amine bends ~1600 cm⁻¹).
- Elemental analysis: Confirm C, H, N composition within ±0.4% theoretical values.
Q. Advanced: What strategies mitigate racemization during enantioselective synthesis?
Answer:
- Low-temperature reactions: Conduct steps below 0°C to reduce kinetic racemization.
- Chiral auxiliaries: Use enantiopure catalysts (e.g., (1S,2R)-configured ligands) to enforce stereochemical control .
- Inert atmosphere: Prevent oxidation or hydrolysis by working under nitrogen/argon.
- Monitoring: Track enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC at intermediate stages.
Q. Basic: How should this compound be stored for long-term stability?
Answer:
- Storage conditions: Keep in amber glass vials under inert gas (argon) at –20°C.
- Avoid: Exposure to moisture, strong oxidizers, or UV light to prevent decomposition into carbon/nitrogen oxides .
- Stability testing: Periodically assess via TLC or HPLC to detect degradation (e.g., new peaks at Rf 0.3–0.5).
Q. Advanced: How can computational chemistry predict reactivity and stereochemical outcomes?
Answer:
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Reaction pathway modeling: Apply DFT (B3LYP/6-31G*) to identify transition states and energy barriers for stereoselective steps.
- Solvent effects: Use COSMO-RS to predict solvation impacts on reaction equilibria .
Q. Advanced: How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Answer:
- Dose-response curves: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects.
- Metabolite screening: Use LC-MS to identify degradation products that may interfere with activity .
- Crystallographic data: Corrogate SAR with ligand-protein co-crystal structures (if available) to validate binding modes.
Q. Basic: What safety precautions are critical during handling?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of vapors (amine irritation threshold: ~5 ppm).
- Spill management: Neutralize with citric acid/sodium bicarbonate and adsorb with vermiculite .
Q. Advanced: How to optimize reaction scalability without compromising enantiopurity?
Answer:
- Continuous flow systems: Enhance mixing and heat transfer for large-scale enantioselective reactions.
- Catalyst recycling: Immobilize chiral catalysts on silica or polymer supports to reduce costs .
- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time ee monitoring.
Q. Basic: What solvents are incompatible with this compound?
Answer:
Avoid strong acids (e.g., H₂SO₄) and oxidizing agents (e.g., KMnO₄), which may induce decomposition. Use caution with chlorinated solvents (e.g., DCM) due to potential nucleophilic displacement at the amine .
Properties
IUPAC Name |
2-(dibutylamino)-1-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15(3)17(19)16-11-9-8-10-12-16/h8-12,15,17,19H,4-7,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRGNOFUBFINSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(C)C(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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